Cas no 342891-38-7 (1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol)

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol
-
- MDL: MFCD12787045
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY250158-5g |
alpha-(Trifluoromethyl)-2,3-dihydrobenzofuran-5-methanol |
342891-38-7 | ≥95% | 5g |
¥10800.00 | 2024-07-09 | |
Enamine | EN300-1930078-1.0g |
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1930078-5.0g |
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1930078-1g |
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 1g |
$842.0 | 2023-09-17 | ||
A2B Chem LLC | AX73563-1g |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 95% | 1g |
$125.00 | 2024-04-20 | |
A2B Chem LLC | AX73563-5g |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 95% | 5g |
$450.00 | 2024-04-20 | |
eNovation Chemicals LLC | D779257-5g |
alpha-(Trifluoromethyl)-2,3-dihydrobenzofuran-5-methanol |
342891-38-7 | 95% | 5g |
$1320 | 2025-02-26 | |
Enamine | EN300-1930078-2.5g |
1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 2.5g |
$1650.0 | 2023-09-17 | ||
Oakwood | 102459-1g |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 95% | 1g |
$125.00 | 2023-09-17 | |
1PlusChem | 1P01EW2J-1g |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol |
342891-38-7 | 95% | 1g |
$157.00 | 2024-05-05 |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
4. Back matter
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-olに関する追加情報
1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol: A Comprehensive Overview
The compound with CAS No 342891-38-7, commonly referred to as 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzofuran moiety with a trifluoroethyl alcohol group. The benzofuran ring system is known for its aromatic properties and versatility in chemical reactions, while the trifluoroethyl alcohol group introduces hydrophilic characteristics and enhances the compound's solubility in polar solvents.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel drug candidates targeting various therapeutic areas, including cancer and neurodegenerative diseases. The benzofuran framework has been shown to exhibit significant biological activity when appropriately functionalized, making it a valuable building block in medicinal chemistry.
The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol involves a multi-step process that typically begins with the preparation of the benzofuran derivative. This is followed by a nucleophilic substitution reaction to introduce the trifluoroethyl alcohol group. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have further streamlined this synthesis, making it more efficient and environmentally friendly.
In terms of applications, this compound has found utility in both academic research and industrial settings. Its use as an intermediate in the synthesis of complex molecules has been well-documented. For instance, it has been employed in the construction of heterocyclic compounds with potential pharmacological activity. Additionally, its unique combination of hydrophilic and hydrophobic properties makes it an ideal candidate for use in drug delivery systems.
From a structural standpoint, the molecule's benzofuran core provides a rigid framework that can be further modified to introduce additional functional groups. This modularity allows chemists to explore a wide range of chemical transformations and tailor the compound's properties for specific applications. The presence of the trifluoroethyl alcohol group also introduces steric hindrance and electronic effects that can influence reactivity during subsequent reactions.
Recent research has also focused on the environmental impact of this compound and its derivatives. Studies have shown that proper disposal and waste management practices are essential to minimize any adverse effects on ecosystems. The development of sustainable synthetic routes and recycling methods has become a priority in light of increasing environmental concerns.
In conclusion, 1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol (CAS No 342891-38-7) is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure and properties make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
342891-38-7 (1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol) Related Products
- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)
- 859770-75-5(2-amino-5-methylhexan-3-ol)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)
- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
